molecular formula C13H13NO2 B8520821 2-(7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile

2-(7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile

Cat. No. B8520821
M. Wt: 215.25 g/mol
InChI Key: QRSYVFCYLWPBQS-UHFFFAOYSA-N
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Patent
US08853449B2

Procedure details

Aluminium isopropoxide (2.05 g, 10.0 mmol) is added to a solution of the compound obtained in Step B (680 mg, 3.15 mmol) in isopropanol (15 mL) at ambient temperature. The reaction mixture is refluxed. When the reagents have been completely consumed, a few crystals of p-toluenesulphonic acid monohydrate are added and a Dean-Stark apparatus is mounted on top of the flask. The mixture is again refluxed for 1 hour, during which the isopropanol is gradually replaced with toluene by means of the Dean-Stark apparatus. A 1N HCl solution is then added and the resulting phases are separated. The aqueous phase is extracted with ethyl acetate, the organic phases being washed with saturated NaHCO3 solution and with saturated NaCl solution, then dried over MgSO4, filtered and concentrated under reduced pressure. The residue is purified by column chromatography (petroleum ether-ethyl acetate: 80-20) to yield the title product in the form of an oil in a yield of 85%.
Name
Aluminium isopropoxide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([C:20](=O)[CH2:21][CH2:22][CH:23]2[CH2:26][C:27]#[N:28])=[CH:18][CH:17]=1>C(O)(C)C>[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][CH2:22][CH:23]2[CH2:26][C:27]#[N:28])=[CH:18][CH:17]=1 |f:0.1.2.3|

Inputs

Step One
Name
Aluminium isopropoxide
Quantity
2.05 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
680 mg
Type
reactant
Smiles
COC1=CC=C2C(CCC(C2=C1)CC#N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CUSTOM
Type
CUSTOM
Details
When the reagents have been completely consumed
ADDITION
Type
ADDITION
Details
a few crystals of p-toluenesulphonic acid monohydrate are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is again refluxed for 1 hour, during which the isopropanol
Duration
1 h
ADDITION
Type
ADDITION
Details
A 1N HCl solution is then added
CUSTOM
Type
CUSTOM
Details
the resulting phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phases being washed with saturated NaHCO3 solution and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (petroleum ether-ethyl acetate: 80-20)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CCC(C2=C1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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